

(S)-(+)-4-Methyl-2-pentanol chemical structure and stereochemistry

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Compound of Interest

Compound Name: (S)-(+)-4-Methyl-2-pentanol

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An In-Depth Technical Guide to **(S)-(+)-4-Methyl-2-pentanol**: Chemical Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-4-Methyl-2-pentanol, a chiral secondary alcohol, is a versatile molecule with applications ranging from a precursor in the synthesis of industrial additives to a chiral building block in asymmetric synthesis. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and key experimental protocols for its preparation and analysis. Furthermore, its relevance in industrial applications and as a chiral auxiliary in the synthesis of pharmaceutically important scaffolds is discussed.

Chemical Structure and Stereochemistry

(S)-(+)-4-Methyl-2-pentanol, also known as (S)-(+)-methyl isobutyl carbinol, possesses a single stereocenter at the second carbon atom (C2). This chiral center is responsible for the existence of two enantiomers: (S)-(+)- and (R)-(-)-4-methyl-2-pentanol. The designation "(S)" refers to the absolute configuration of the stereocenter as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The "(+)" sign indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction.

The structure consists of a pentanol backbone with a methyl group at the fourth carbon position. The hydroxyl group is located on the second carbon, which is the chiral center, being attached to a hydrogen atom, a methyl group, an isobutyl group, and the hydroxyl group.

Diagram 1: Stereochemistry of 4-Methyl-2-pentanol

Caption: Enantiomers of 4-Methyl-2-pentanol.

Physicochemical Properties

The physical and chemical properties of 4-methyl-2-pentanol are well-documented, with notable differences between the racemic mixture and the pure enantiomers, particularly in their optical activity.

Table 1: Physicochemical Properties of 4-Methyl-2-pentanol

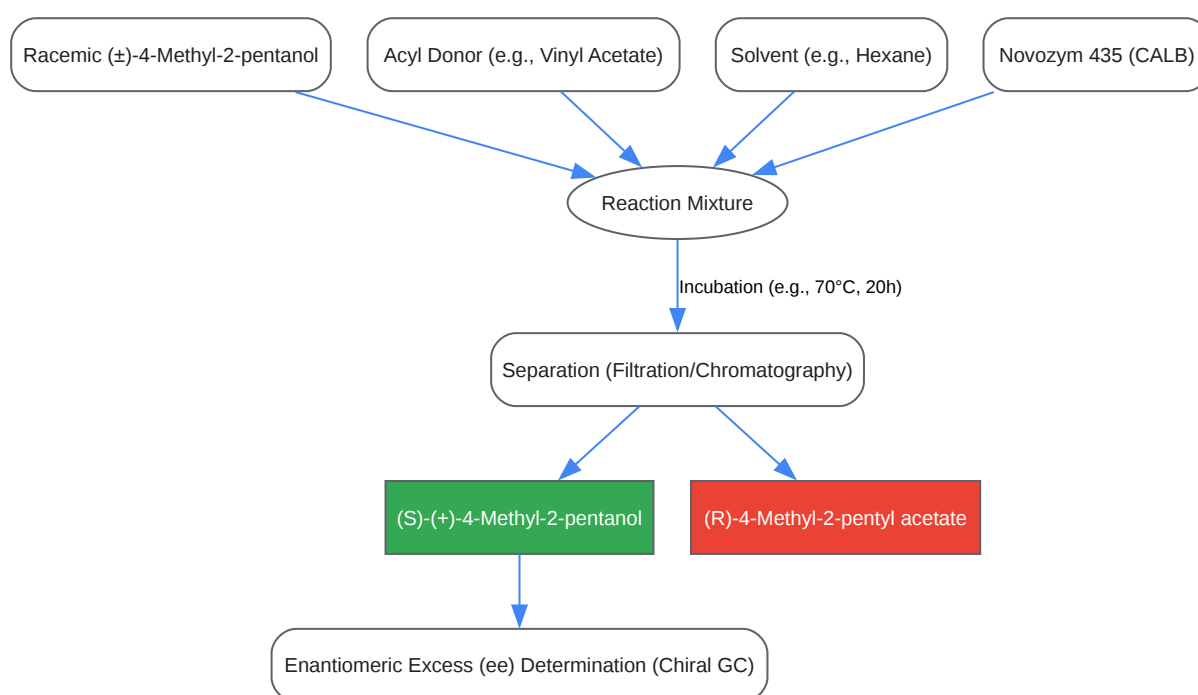
Property	Racemic (±)-4-Methyl-2-pentanol	(S)-(+)-4-Methyl-2-pentanol
CAS Number	108-11-2[1][2][3]	14898-80-7
Molecular Formula	C ₆ H ₁₄ O[1]	C ₆ H ₁₄ O
Molecular Weight	102.17 g/mol	102.17 g/mol
Appearance	Colorless liquid[1][3]	Colorless liquid
Boiling Point	130-133 °C	~132 °C
Melting Point	-90 °C[1]	Not specified
Density	0.807-0.81 g/cm ³ at 20 °C[1]	Not specified
Refractive Index (n ²⁰ /D)	~1.411[4]	Not specified
Specific Rotation ([α] ²⁰ /D)	0°	+21° (neat)
Solubility in Water	15 g/L[1]	Slightly soluble

Experimental Protocols

Enantioselective Synthesis: Enzymatic Kinetic Resolution

The preparation of enantiomerically enriched **(S)-(+)-4-methyl-2-pentanol** is efficiently achieved through the kinetic resolution of the racemic mixture using lipases. *Candida antarctica* lipase B (CALB), often immobilized as Novozym 435, is a highly effective biocatalyst for this transformation.^[5] The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and thus enriched.

Diagram 2: Experimental Workflow for Enzymatic Kinetic Resolution



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Caption: Workflow for the kinetic resolution of 4-methyl-2-pentanol.

Detailed Protocol for Enzymatic Kinetic Resolution:

- **Reaction Setup:** In a suitable reaction vessel, dissolve racemic 4-methyl-2-pentanol (1 equivalent) in a nonpolar solvent such as hexane.[5]
- **Addition of Acyl Donor:** Add an acyl donor, for example, vinyl acetate (3 equivalents).[6]
- **Enzyme Addition:** Introduce immobilized *Candida antarctica* lipase B (Novozym 435) to the mixture (e.g., 30-50 mg per mmol of alcohol).[6][7]
- **Incubation:** Stir the suspension at a controlled temperature, typically around 70°C, under an inert atmosphere (e.g., argon).[6]
- **Monitoring:** Monitor the reaction progress by periodically taking aliquots and analyzing them by gas chromatography (GC) to determine the conversion.
- **Work-up:** Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme. The filtrate contains the unreacted **(S)-(+)-4-methyl-2-pentanol** and the formed (R)-4-methyl-2-pentyl acetate.
- **Purification:** Separate the (S)-alcohol from the (R)-ester using standard techniques such as fractional distillation or column chromatography.
- **Analysis:** Determine the enantiomeric excess (ee) of the purified **(S)-(+)-4-methyl-2-pentanol** using chiral gas chromatography.

Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

The enantiomeric purity of the resolved alcohol is determined by chiral GC.[8] This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, resulting in their separation and distinct retention times.

Protocol for Chiral GC Analysis:

- **Sample Preparation:** Prepare a dilute solution of the **(S)-(+)-4-methyl-2-pentanol** sample in a suitable solvent (e.g., dichloromethane).

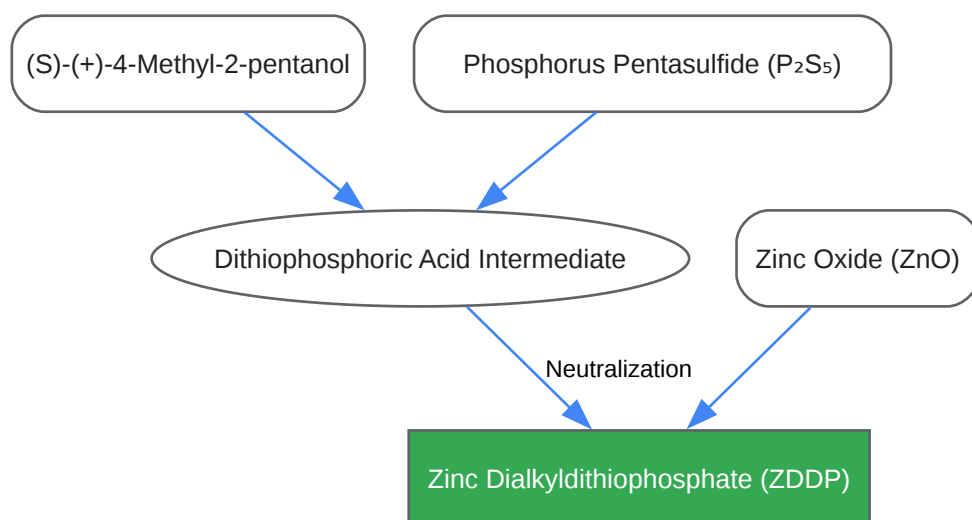
- Instrumentation: Use a gas chromatograph equipped with a chiral capillary column (e.g., CP-Chirasil-Dex CB).[6]
- GC Conditions:
 - Injector Temperature: 250°C
 - Detector (FID) Temperature: 250°C
 - Oven Program: Isothermal or a temperature gradient optimized to separate the enantiomers (e.g., start at 60°C, hold for 1 min, ramp to 150°C at 5°C/min).
 - Carrier Gas: Helium or Hydrogen.
- Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (ee) is calculated using the formula: $ee (\%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] \times 100$

Applications in Industry and Drug Development

Industrial Applications

(S)-(+)-4-Methyl-2-pentanol is a precursor in the synthesis of zinc dialkyldithiophosphates (ZDDPs), which are widely used as anti-wear and antioxidant additives in lubricants.[1] The synthesis involves the reaction of the alcohol with phosphorus pentasulfide to form a dithiophosphoric acid, which is then neutralized with zinc oxide.

Diagram 3: Synthesis of Zinc Dialkyldithiophosphate (ZDDP)



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Caption: Logical flow for ZDDP synthesis.

Role in Drug Development: Chiral Building Block

In the pharmaceutical industry, the synthesis of enantiomerically pure compounds is of paramount importance.[1] Chiral alcohols like **(S)-(+)-4-methyl-2-pentanol** can serve as valuable chiral building blocks. They can be used as chiral auxiliaries to control the stereochemistry of a reaction, after which the auxiliary is removed.

A significant application of chiral alcohols is in the stereoselective synthesis of β -lactams, which form the core structure of many important antibiotics, such as penicillins and cephalosporins.[8] [9] Chiral alcohols can be used to form chiral ester enolates, which then react with imines in a cyclocondensation reaction to produce β -lactams with high diastereoselectivity.[8] The chirality of the alcohol directs the stereochemical outcome of the reaction, enabling the synthesis of a specific enantiomer of the β -lactam. Although not always the specific alcohol used, **(S)-(+)-4-methyl-2-pentanol** represents a class of chiral synthons employed for such critical transformations in drug discovery and development.[10]

Conclusion

(S)-(+)-4-Methyl-2-pentanol is a chiral molecule of significant interest to both industrial and research chemists. Its well-defined stereochemistry and accessible synthesis via enzymatic resolution make it a valuable chiral building block. The detailed protocols and data presented in

this guide provide a solid foundation for its application in the synthesis of advanced materials and as a tool for inducing chirality in the development of new pharmaceutical agents.

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